4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol
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Overview
Description
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the pyridazine moiety. Common reagents used in these steps include various halogenated quinolines, pyrrolidine derivatives, and pyridazine intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the pyrrolidine or pyridazine rings.
Scientific Research Applications
4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and subsequently influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities with 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol and are also studied for their biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are widely used in medicinal chemistry due to their versatile biological activities.
Uniqueness
This compound is unique due to its combination of a quinoline core, a pyrrolidine ring, and a pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16-10-14(13-4-1-2-5-15(13)20-16)18(24)22-9-7-12(11-22)25-17-6-3-8-19-21-17/h1-6,8,10,12H,7,9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXTUOLTKAEIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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